3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide
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Overview
Description
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromophenyl and chlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Addition of the cyanoethyl group: This step might involve a nucleophilic substitution reaction using a cyanoethylating agent.
Formation of the carboxamide group: This can be done through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The bromophenyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug development due to its unique structure and potential biological activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-N-(2-chlorophenyl)pyrazole-4-carboxamide: Lacks the cyanoethyl group.
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-ethylpyrazole-4-carboxamide: Has an ethyl group instead of a cyanoethyl group.
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-hydroxyethyl)pyrazole-4-carboxamide: Contains a hydroxyethyl group.
Uniqueness
The presence of the cyanoethyl group in 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide may confer unique chemical properties, such as increased polarity or the ability to participate in specific chemical reactions that similar compounds cannot.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN4O/c20-14-8-6-13(7-9-14)18-15(12-25(24-18)11-3-10-22)19(26)23-17-5-2-1-4-16(17)21/h1-2,4-9,12H,3,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHGUSKWVGQIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)Br)CCC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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